4-Amino-2,5-dimethoxyazobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,5-dimethoxyazobenzene is an organic compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is part of the azobenzene family, known for their vibrant colors and photoswitchable properties. The molecular formula of this compound is C14H15N3O2, and it has a molecular weight of 257.29 g/mol .
Vorbereitungsmethoden
The synthesis of 4-Amino-2,5-dimethoxyazobenzene typically involves the diazotization of 4-amino-2,5-dimethoxyaniline followed by coupling with an appropriate aromatic compound. The reaction conditions often include acidic environments to facilitate the diazotization process. Industrial production methods may involve optimizing these reactions to increase yield and purity while minimizing by-products .
Analyse Chemischer Reaktionen
4-Amino-2,5-dimethoxyazobenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the azo group to an amine group, often using reducing agents like sodium dithionite.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups depending on the reagents and conditions used.
Common reagents include molecular iodine for oxidation and sodium dithionite for reduction. Major products formed from these reactions include azoxy compounds and substituted aromatic derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5-dimethoxyazobenzene has diverse applications in scientific research:
Chemistry: Used as a photoswitchable molecule in studies involving light-induced isomerization.
Medicine: Investigated for potential use in drug delivery systems due to its ability to undergo controlled isomerization.
Wirkmechanismus
The primary mechanism of action for 4-Amino-2,5-dimethoxyazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This isomerization affects the electron distribution within the molecule, altering its chemical properties and interactions with other molecules. This property is exploited in various applications, from chemical sensing to the development of light-responsive materials .
Vergleich Mit ähnlichen Verbindungen
4-Amino-2,5-dimethoxyazobenzene can be compared with other azobenzene derivatives such as:
4,4’-Dimethoxyazobenzene: Similar in structure but lacks the amino group, affecting its reactivity and applications.
4,4’-Dimethylazobenzene: Known for its use as a chemical actinometer due to its efficient E/Z isomerization.
4-Amino-4’-cyanoazobenzene: Studied for its potential in chiroptical switches.
The uniqueness of this compound lies in its combination of amino and methoxy groups, which enhance its photoswitchable properties and expand its range of applications.
Eigenschaften
CAS-Nummer |
6300-63-6 |
---|---|
Molekularformel |
C14H15N3O2 |
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
2,5-dimethoxy-4-phenyldiazenylaniline |
InChI |
InChI=1S/C14H15N3O2/c1-18-13-9-12(14(19-2)8-11(13)15)17-16-10-6-4-3-5-7-10/h3-9H,15H2,1-2H3 |
InChI-Schlüssel |
WAMNCBOYTXKHGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.